Janthinolide B

描述

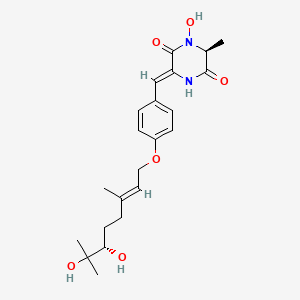

Janthinolide B is a 2,5-piperazinedione derivative (diketopiperazine) first isolated from the coral-associated endophytic fungus Penicillium janthinellum . Its molecular formula, C${23}$H${32}$N${2}$O${7}$, was determined via HRESIMS and NMR spectroscopy . Structurally, it belongs to a class of cyclic dipeptides characterized by a six-membered piperazine ring with two ketone groups. Despite its structural similarity to bioactive diketopiperazines, initial antifungal assays revealed that this compound lacks significant inhibitory activity against Alternaria solani and Pyricularia oryzae (MIC > 20 μg/mL) . This contrasts with co-isolated compounds like griseofulvin, which showed potent antifungal effects (MIC = 2.75 μg/mL) .

属性

分子式 |

C22H30N2O6 |

|---|---|

分子量 |

418.5 g/mol |

IUPAC 名称 |

(3Z,6S)-3-[[4-[(E,6S)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]phenyl]methylidene]-1-hydroxy-6-methylpiperazine-2,5-dione |

InChI |

InChI=1S/C22H30N2O6/c1-14(5-10-19(25)22(3,4)28)11-12-30-17-8-6-16(7-9-17)13-18-21(27)24(29)15(2)20(26)23-18/h6-9,11,13,15,19,25,28-29H,5,10,12H2,1-4H3,(H,23,26)/b14-11+,18-13-/t15-,19-/m0/s1 |

InChI 键 |

MQUATMOIPMHKPH-VQBUCGEQSA-N |

手性 SMILES |

C[C@H]1C(=O)N/C(=C\C2=CC=C(C=C2)OC/C=C(\C)/CC[C@@H](C(C)(C)O)O)/C(=O)N1O |

规范 SMILES |

CC1C(=O)NC(=CC2=CC=C(C=C2)OCC=C(C)CCC(C(C)(C)O)O)C(=O)N1O |

同义词 |

janthinolide B |

产品来源 |

United States |

相似化合物的比较

Structural Analogues within the Janthinolide Family

Janthinolide B shares its core diketopiperazine structure with several congeners, including Janthinolide A, C, D, E, and F, which exhibit diverse bioactivities due to variations in side-chain substituents (Table 1).

Table 1: Structural and Functional Comparison of Janthinolide Derivatives

Key Observations :

- Structural Determinants of Activity: While Janthinolide A and B share the same molecular formula, subtle stereochemical differences in side chains likely explain A’s antifungal activity and B’s inactivity .

- Functional Divergence: Janthinolide C’s immunosuppressive activity highlights the role of aromatic substituents (e.g., benzene ring) in modulating immune responses .

Comparison with Other Diketopiperazines

Diketopiperazines from diverse fungal species exhibit broad bioactivities, further contextualizing this compound’s properties:

Table 2: Bioactive Diketopiperazines from Fungal Sources

Key Insights :

- Side-Chain Diversity: Antimicrobial and antitumor activities in other diketopiperazines correlate with halogenation (e.g., bromine in Penialidins) or sulfur-containing groups . This compound’s hydroxyl and methyl groups may limit its bioactivity.

- Ecological Niche : Coral-associated fungi (e.g., P. janthinellum) produce diketopiperazines with variable antifungal roles, possibly influenced by host-symbiont interactions .

常见问题

Q. Example workflow :

HR-MS for molecular formula confirmation.

1H/13C NMR for backbone assignment.

COSY, HSQC, HMBC for connectivity.

ECD + DFT for absolute configuration.

Basic: How can researchers design a bioactivity screening protocol for this compound’s immunosuppressive effects?

Use in vitro assays targeting immune cell proliferation (e.g., murine splenocyte models) with concanavalin A (ConA) or lipopolysaccharide (LPS) as mitogens . Measure inhibition via IC50 values (e.g., Janthinolide C: IC50 = 1.3 μM in splenocytes). Include controls:

- Negative : Untreated cells.

- Positive : Cyclosporin A (standard immunosuppressant).

Standardize cell viability with MTT or resazurin assays. For mechanistic insights, pair with cytokine profiling (ELISA for TNF-α, IL-6) .

Advanced: How should conflicting data on this compound’s bioactivity be resolved?

Contradictions may arise from variability in fungal strains, extraction protocols, or assay conditions. Address discrepancies by:

Reproducing experiments using standardized strains (e.g., Penicillium griseofulvum CBS 185.81) .

Validating purity : Re-isolate the compound and confirm via NMR/MS.

Cross-laboratory validation : Share samples with independent labs to eliminate methodological bias.

Meta-analysis : Systematically review literature using databases like PubMed, Web of Science, and specialized fungal metabolite repositories while excluding low-evidence sources .

Advanced: What strategies optimize the yield of this compound during fungal fermentation?

Modify fermentation parameters:

- Nutrient media : Test carbon/nitrogen ratios (e.g., malt extract vs. rice-based substrates).

- Stress induction : Use osmotic stress (NaCl) or epigenetic modifiers (suberoylanilide hydroxamic acid) to activate silent biosynthetic gene clusters .

- Analytical monitoring : Track production via LC-MS at multiple timepoints.

For scalability, employ bioreactors with controlled aeration and pH. Document all steps in the Supplementary Information to ensure reproducibility .

Advanced: How can structure-activity relationship (SAR) studies improve this compound’s immunosuppressive potency?

Derivatization : Synthesize analogs via acetylation, methylation, or hydroxylation of the piperazine-2,5-dione core .

In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with calcineurin or NF-κB pathways.

Functional assays : Compare IC50 values of analogs against parent compounds. Prioritize derivatives with <1 μM activity and low cytotoxicity (CC50 > 50 μM).

Meta-data integration : Cross-reference SAR data with existing natural product libraries (e.g., LOTUS, NPASS) .

Basic: What are best practices for isolating this compound from complex fungal extracts?

Crude extraction : Use methanol or ethyl acetate.

Fractionation : Employ vacuum liquid chromatography (VLC) with gradients of hexane/EtOAc → CH2Cl2/MeOH.

Purification : Finalize with semi-preparative HPLC (C18 column, MeOH/H2O + 0.1% formic acid).

Validation : Confirm identity via HR-MS and NMR against published data . Include retention times and solvent systems in Supplementary Information .

Advanced: How can researchers address low bioavailability of this compound in preclinical models?

Formulation : Develop liposomal or nanoparticle carriers to enhance solubility.

Prodrug design : Introduce ester or glycoside moieties for improved membrane permeability.

Pharmacokinetic profiling : Measure plasma half-life (t1/2), Cmax, and AUC in rodent models.

Toxicology : Assess hepatorenal toxicity via serum ALT, AST, and creatinine levels. Reference FDA guidelines for natural product drug development .

Basic: What databases are essential for literature reviews on this compound?

Prioritize:

- PubMed/Medline : For bioactivity studies.

- Web of Science : For citation tracking.

- Reaxys : For synthetic pathways.

- Natural Product Atlas : For fungal metabolite data.

Avoid overreliance on Google Scholar due to inconsistent reproducibility and lack of advanced Boolean search features .

Advanced: How should researchers document methodological variations in this compound studies?

Adhere to the Beilstein Journal of Organic Chemistry guidelines:

- Main text : Summarize critical steps (e.g., fermentation duration, solvent systems).

- Supplementary Information : Provide raw spectral data, chromatograms, and detailed protocols.

- Reproducibility checklist : Include strain accession numbers, instrument calibration details, and statistical parameters (e.g., ANOVA p-values) .

Advanced: What statistical approaches validate this compound’s dose-response effects?

Non-linear regression : Fit IC50 curves using GraphPad Prism (4-parameter logistic model).

Error analysis : Report 95% confidence intervals.

Replicates : Minimum n=3 biological replicates; exclude outliers via Grubbs’ test.

Meta-analysis : Aggregate data from multiple studies using random-effects models (Review Manager or R packages) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。